molecular formula C10H16O2 B11969740 3-Cyclohexene-1-methanol, 6-methyl-, acetate CAS No. 70289-14-4

3-Cyclohexene-1-methanol, 6-methyl-, acetate

Cat. No.: B11969740
CAS No.: 70289-14-4
M. Wt: 168.23 g/mol
InChI Key: MRIXAGHIOGSYJY-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-methanol, 6-methyl-, acetate is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexene, featuring a methanol group and a methyl group attached to the cyclohexene ring, with an acetate ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-methanol, 6-methyl-, acetate typically involves the esterification of 3-Cyclohexene-1-methanol, 6-methyl- with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

[ \text{3-Cyclohexene-1-methanol, 6-methyl-} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-methanol, 6-methyl-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate ester back to the alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 3-Cyclohexene-1-methanol, 6-methyl-.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

3-Cyclohexene-1-methanol, 6-methyl-, acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-methanol, 6-methyl-, acetate involves its interaction with specific molecular targets and pathways. The acetate ester group can undergo hydrolysis to release the active alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexene-1-methanol: Lacks the acetate ester group but shares the cyclohexene and methanol structure.

    6-Methyl-3-cyclohexene-1-methanol: Similar structure but without the acetate ester.

    Cyclohexene, 3-methyl-6-(1-methylethyl)-: A related compound with different substituents on the cyclohexene ring.

Uniqueness

3-Cyclohexene-1-methanol, 6-methyl-, acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(6-methylcyclohex-3-en-1-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-4,8,10H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIXAGHIOGSYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCC1COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990498
Record name (6-Methylcyclohex-3-en-1-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-14-4
Record name 3-Cyclohexene-1-methanol, 6-methyl-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97546
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Methylcyclohex-3-en-1-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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